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Compound of Interest

Compound Name: (2S)-2-isocyanato-3-methylbutane
CAS No.: 749261-38-9
Cat. No.: B1599562
Get Quote
. J

Executive Summary & Molecular Profile

(2S)-2-isocyanato-3-methylbutane (also known as (S)-1,2-dimethylpropyl isocyanate) is a
chiral isocyanate derived from the corresponding optically active amine. It serves as a critical
Chiral Derivatizing Agent (CDA) and a building block in the synthesis of carbamate-based
pharmaceuticals. Its utility stems from the highly reactive isocyanate group (-N=C=0) coupled
with a sterically demanding chiral center, which enables high discrimination between
enantiomers of alcohols and amines.

Physicochemical Data Table
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Property Value Notes
(2S)-2-isocyanato-3-
IUPAC Name
methylbutane
i Isocyanate specific CAS may
Derived from 22526-46-1
CAS Number ] vary by vendor; often prepared
(Amine) o
In situ.
Molecular Formula CeH11NO
Molecular Weight 113.16 g/mol

Physical State

Colorless Liquid

Pungent odor typical of

isocyanates.

Chiral Center

C2 (Carbon-2)

(S)-Configuration

Boiling Point

~110-115 °C (est.)

Extrapolated from amine
precursor (bp 86-87 °C).

Density

~0.88 g/mL

Stereochemical Foundation

The stereochemical integrity of (2S)-2-isocyanato-3-methylbutane is defined by the

asymmetric carbon at position 2.

Cahn-Ingold-Prelog (CIP) Priority Analysis

To assign the (S) configuration, we evaluate the substituents attached to the chiral center (C2):

Hydrogen Atom: Atomic number 1. (Priority 4)

Nitrogen (Isocyanate group): Atomic number 7.[1] (Priority 1)
Isopropyl Group (-CH(CHs)2): Carbon bonded to (C, C, H). (Priority 2)

Methyl Group (-CHs): Carbon bonded to (H, H, H). (Priority 3)
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Configuration Determination: When the lowest priority group (H) is oriented away from the
viewer (dashed wedge), the sequence 1 - 2 — 3 follows a counter-clockwise direction,
confirming the (S) configuration.

Conformational Dynamics

The isopropyl group at C3 exerts significant steric bulk (A-value ~2.15 kcal/mol), locking the
molecule into a preferred conformation where the isocyanate group minimizes gauche
interactions with the methyl groups. This steric bulk is the functional mechanism that makes
this molecule effective as a resolving agent—it creates a "chiral pocket” that sterically hinders
one enantiomer of a reacting partner more than the other.

Synthesis & Manufacturing

The synthesis of (2S)-2-isocyanato-3-methylbutane typically proceeds via the phosgenation
of (S)-2-amino-3-methylbutane (also known as (S)-1,2-dimethylpropylamine). Modern protocols
utilize Triphosgene (bis(trichloromethyl) carbonate) as a safer solid substitute for gaseous
phosgene.

Reaction Mechanism (Graphviz)

The following diagram illustrates the conversion of the chiral amine to the isocyanate using
triphosgene/base, preserving the stereocenter.

-2-Amino-3-methylbutane + Triphosgene -2-Isocyanato-3-methylbutane
(S)-2-Amino-3-methylb phosg Heat/Base | (25)-2-1 3-methylb
(Chiral Precursor) -78°C to 0°C /HCIV (Target)
\ Carbamoyl Chloride
/ Intermediate  F-—_____
Triphosgene T

(CI3C0)2CO HCI (Captured by Base)

Click to download full resolution via product page

Figure 1: Synthesis pathway via Triphosgene-mediated carbonylation. The reaction proceeds
with retention of configuration at the C2 chiral center.

Protocol: Triphosgene Method
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Safety Warning:Isocyanates are sensitizers. Triphosgene generates phosgene in situ. Perform
all operations in a well-ventilated fume hood.

Preparation: Dissolve (S)-2-amino-3-methylbutane (10 mmol) and triethylamine (22 mmol) in
dry dichloromethane (DCM) under Argon.

o Addition: Cool to 0°C. Add a solution of Triphosgene (3.4 mmol) in DCM dropwise over 30
minutes.

» Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The amine
attacks the carbonyl, forming a carbamoyl chloride intermediate.

o Elimination: Reflux gently if necessary to drive HCI elimination (captured by triethylamine).
o Workup: Filter off the triethylamine hydrochloride salts. Concentrate the filtrate.

« Purification: Distill the residue under reduced pressure to obtain the pure isocyanate. Avoid
silica chromatography as isocyanates hydrolyze on silica.

Applications in Drug Development & Analysis
Chiral Derivatizing Agent (CDA)

(2S)-2-isocyanato-3-methylbutane is used to determine the enantiomeric purity of chiral
alcohols and amines.

e Mechanism: It reacts with a mixture of alcohol enantiomers (R-OH and S-OH) to form two
distinct diastereomeric carbamates.

 Differentiation: These diastereomers have different physical properties (NMR shifts, HPLC
retention times), allowing for the quantification of the original alcohol's enantiomeric excess
(ee).

Chiral Resolution Mechanism (Graphviz)

The diagram below depicts the discrimination process when the isocyanate reacts with a
racemic alcohol.
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Figure 2: Formation of diastereomeric carbamates. The steric bulk of the (2S)-isopropyl group
creates a distinct magnetic environment for the R' group in NMR, separating the signals.

Pharmaceutical Intermediates

This isocyanate serves as a precursor for chiral urea and carbamate pharmacophores. The
introduction of the (S)-1,2-dimethylpropyl moiety can improve the lipophilicity and metabolic
stability of a drug candidate. It is particularly relevant in the synthesis of inhibitors where a
specific hydrophobic pocket in a target enzyme (e.g., HIV protease or Renin) requires a
branched alkyl chain with defined stereochemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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